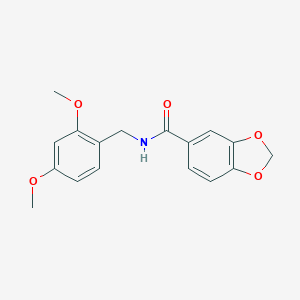
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or Methylenedioxybenzyl carboxamide, is a chemical compound that has been studied for its potential use in scientific research. MDB belongs to the family of benzodioxole compounds, which have been found to have various biological activities.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to have neuroprotective properties and has been tested in animal models of Parkinson's disease and Alzheimer's disease. N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of glycine, which is the simplest and least sterically hindered of the amino acids . This confers a high level of flexibility when incorporated into polypeptides .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the introduction of 2,4-dimethoxybenzyl (Dmb) at appropriate positions to prevent aggregation and aspartimide formation . The compound is stable to oxidising and reducing agents, as well as bases and nucleophiles .
Biochemical Pathways
The compound affects the synthesis of phenolic O-sulfamates . Alcohols and phenols are generally converted into the corresponding primary sulfamates by reaction with sulfamoyl chloride . The lability of the O-sulfamate group, especially to basic conditions, usually restricts this method to a later stage of a synthesis . To enable a more flexible approach to the synthesis of phenolic O-sulfamates, a protecting group strategy for sulfamates has been developed .
Pharmacokinetics
The compound’s stability to various agents suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound results in the formation of phenolic O-sulfamates . These are important functional groups in certain areas of current medicinal chemistry and drug development . The use of 2,4-dimethoxybenzyl is particularly attractive because deprotection occurs quantitatively within 2 hours at room temperature with 10% trifluoroacetic acid in dichloromethane .
Action Environment
The action of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is influenced by various environmental factors. For instance, the compound’s stability to oxidising and reducing agents, as well as bases and nucleophiles, suggests that it can function effectively in a variety of chemical environments .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has also been found to have low toxicity in animal studies. However, one limitation of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide and its effects on various biological pathways.
Métodos De Síntesis
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction and amidation. The final product is obtained as a white powder, which can be further purified through recrystallization.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-13-5-3-12(15(8-13)21-2)9-18-17(19)11-4-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXKVEFTSYUUNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

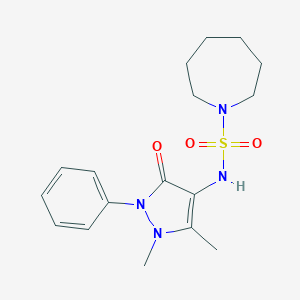
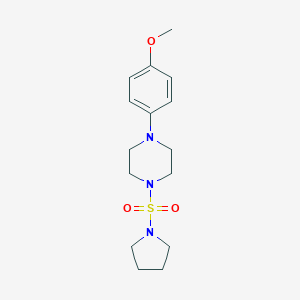
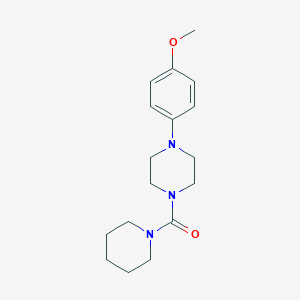
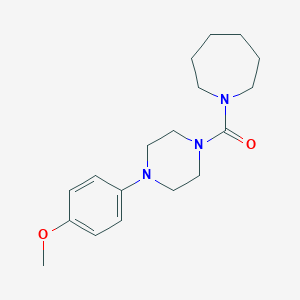
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)
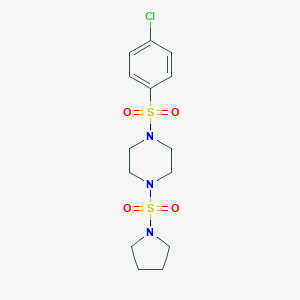

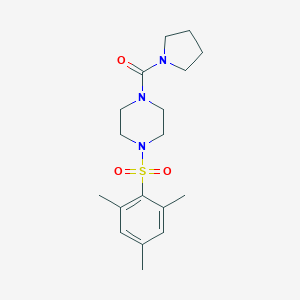
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B497243.png)

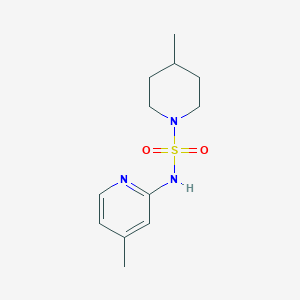


![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)